molecular formula C22H24N4OS B2875256 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide CAS No. 2034443-41-7

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2875256
CAS No.: 2034443-41-7
M. Wt: 392.52
InChI Key: BGAFUTLUMAMODA-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) Source . Its research value is primarily in the fields of oncology and neurodegenerative diseases, where HDAC6 plays a critical regulatory role. Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 minimizes off-target effects, allowing researchers to precisely investigate the consequences of tubulin and HSP90 hyperacetylation without broadly altering histone acetylation and gene expression Source . In cancer research, it is utilized to study pathways of cell death, aggresome formation, and metastasis, particularly in hematological malignancies and solid tumors where HDAC6 overexpression is documented. In neuroscience, its application extends to models of Alzheimer's disease and Charcot-Marie-Tooth disease, as HDAC6 inhibition has been shown to improve mitochondrial transport, reduce pathological tau accumulation, and enhance cognitive function in preclinical models Source . The compound's mechanism involves chelating the zinc ion in the catalytic pocket of HDAC6, leading to the disruption of its deacetylase activity and subsequent accumulation of acetylated substrates, which induces apoptosis in malignant cells and promotes neuroprotective effects. This makes it a valuable chemical probe for deconvoluting the complex biological functions of HDAC6 and for validating it as a therapeutic target in diverse pathological contexts.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-22(20-13-15-5-1-4-8-19(15)28-20)25-16-9-11-26(12-10-16)21-17-6-2-3-7-18(17)23-14-24-21/h1,4-5,8,13-14,16H,2-3,6-7,9-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAFUTLUMAMODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, which yields tetrahydroquinazoline derivatives . This method is characterized by excellent yields and easy workup, making it a preferred route for synthesizing such compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of protecting groups and molecular docking studies can further optimize the synthesis process for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with varying degrees of saturation.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various quinazoline and tetrahydroquinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide, based on piperidine-linked heterocyclic systems or amide/acetamide pharmacophores:

2-(3-Chloro-4-Methoxyphenyl)-N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide (CAS 2034595-86-1)

  • Structure : Features a tetrahydroquinazoline-piperidine core linked to a chloro-methoxyphenyl acetamide group.
  • Key Differences : Replaces the benzothiophene carboxamide with a phenylacetamide moiety, introducing a chlorine substituent.
  • Molecular Data : C₂₂H₂₇ClN₄O₂ (MW: 414.93) .
  • The chloro-methoxy group may enhance lipophilicity compared to the benzothiophene system.

(S)-N-(1-((5-Hydroxy-5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide

  • Structure : Combines a piperidine ring with a tetrahydronaphthalene group and a phenylpropionamide.
  • Key Differences : Substitutes tetrahydroquinazoline with a hydroxylated tetrahydronaphthalene system. The propionamide chain differs from the benzothiophene carboxamide.
  • Relevance : The hydroxyl group in the tetrahydronaphthalene moiety may confer hydrogen-bonding capabilities distinct from the planar benzothiophene system. This compound’s synthesis pathway (e.g., THP protection) highlights strategies for stabilizing reactive intermediates .

Goxalapladib (CAS 412950-27-7)

  • Structure : A complex naphthyridine-piperidine derivative with trifluoromethyl biphenyl and methoxyethyl groups.
  • Key Differences : Larger molecular framework (C₄₀H₃₉F₅N₄O₃, MW: 718.80) with fluorinated aromatic systems.
  • Pharmacological Role : Developed for atherosclerosis treatment, targeting phospholipase A2 (PLA2) inhibition .
  • Relevance : Demonstrates how piperidine-heterocycle hybrids can be tailored for specific enzyme inhibition, though the benzothiophene system in the target compound may prioritize different physicochemical properties.

Fentanyl Analogs (e.g., 4’-Methyl Acetyl Fentanyl)

  • Structure : Piperidine-4-yl linked to phenylacetamide or propanamide groups.
  • Key Differences : Lack tetrahydroquinazoline or benzothiophene systems; optimized for μ-opioid receptor agonism.
  • Relevance : Highlights the versatility of the piperidine-amide scaffold in drug design, though the target compound’s heterocycles likely redirect its biological activity away from opioid pathways .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Potential Targets
This compound Piperidine-tetrahydroquinazoline Likely C₂₃H₂₅N₅OS ~435.5 (calc.) Benzothiophene-2-carboxamide Kinases, CNS receptors
2-(3-Chloro-4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide Piperidine-tetrahydroquinazoline C₂₂H₂₇ClN₄O₂ 414.93 3-Chloro-4-methoxyphenyl acetamide Kinases
Goxalapladib Naphthyridine-piperidine C₄₀H₃₉F₅N₄O₃ 718.80 Trifluoromethyl biphenyl, methoxyethyl Phospholipase A2
4’-Methyl Acetyl Fentanyl Piperidine-phenylacetamide C₂₁H₂₆N₂O₂ 338.45 4-Methylphenyl, acetyl μ-opioid receptor

Research Findings and Discussion

  • Benzothiophene carboxamide’s aromaticity and sulfur atom could improve metabolic stability compared to phenylacetamide analogs .
  • Pharmacological Implications :

    • Goxalapladib’s success in atherosclerosis trials suggests that piperidine-linked heterocycles can modulate lipid-metabolizing enzymes, though the target compound’s benzothiophene system may favor different solubility and distribution profiles .
    • Fentanyl analogs underscore the risks of piperidine-amide scaffolds in unintended receptor targeting, necessitating rigorous selectivity studies for the tetrahydroquinazoline derivatives .
  • Synthetic Challenges :

    • highlights the use of tetrahydropyran (THP) protection for hydroxyl groups in similar syntheses, a strategy that could be adapted for the target compound’s tetrahydroquinazoline ring .

Biological Activity

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinazoline moiety linked to a piperidine ring and a benzothiophene carboxamide group. Its molecular formula is C22H26N6OC_{22}H_{26}N_{6}O with a molecular weight of approximately 390.48 g/mol.

Structural Representation

ComponentStructure
TetrahydroquinazolineTetrahydroquinazoline
PiperidinePiperidine
BenzothiopheneBenzothiophene

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as dihydrofolate reductase and pantothenate kinase, which are critical for bacterial survival and cellular metabolism .
  • Anticancer Activity : Preliminary studies indicate that this compound may interfere with microtubule polymerization processes, similar to established antitubulin agents like vinblastine . This suggests potential efficacy in treating various cancers by disrupting the mitotic spindle formation.
  • Neuroprotective Effects : The structural components of the compound suggest interactions with G protein-coupled receptors (GPCRs), which are vital in neurogenic pathways .

Anticancer Properties

A series of studies have evaluated the anticancer potential of related compounds featuring benzothiophene structures. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound APC3 Prostate8.6
Compound BOVCAR8 Ovarian5.2
Compound CNCI/ADR/Res3.2

Neuroprotective Effects

Research indicates that benzothiophene derivatives possess neuroprotective properties potentially linked to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens due to its ability to inhibit essential bacterial enzymes .

Study 1: Anticancer Efficacy

A study published in PubMed highlighted the synthesis and evaluation of benzothiazole derivatives that exhibited significant anticancer activity against multiple cancer cell lines. The findings suggested that modifications in the benzothiophene structure could enhance potency against specific targets .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of benzothiophene derivatives in models of neurodegeneration. Results indicated that these compounds could effectively reduce neuronal apoptosis and promote cell survival under stress conditions .

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